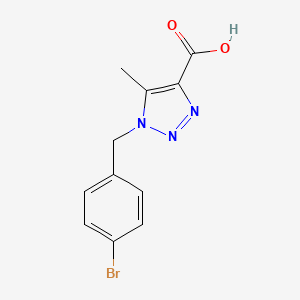

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its bromobenzyl group and triazole ring structure

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromobenzyl bromide and methyl hydrazine.

Reaction Steps:

The 4-bromobenzyl bromide is reacted with methyl hydrazine to form a hydrazone intermediate.

The hydrazone is then cyclized under acidic conditions to form the triazole ring.

The resulting triazole is further functionalized to introduce the carboxylic acid group.

Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form its corresponding anhydride or ester.

Reduction: The bromobenzyl group can undergo reduction to form a bromobenzyl alcohol.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reagents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Triazole-4-carboxylic acid anhydride or ester.

Reduction Products: 4-Bromobenzyl alcohol.

Substitution Products: 4-Bromobenzyl hydroxyl or amino derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in anticancer research. For instance, triazole derivatives have shown promising antiproliferative effects against various human cancer cell lines. A study reported that compounds with triazole moieties exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa and MGC-803 .

Antimicrobial Properties

Triazole compounds have been recognized for their antimicrobial activities. Research indicates that the incorporation of bromobenzyl groups enhances the antimicrobial efficacy of triazoles against a range of pathogens. In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Some derivatives showed higher efficacy than traditional antitubercular agents like isoniazid. The mechanism of action appears to involve interference with mycolic acid biosynthesis in Mycobacterium tuberculosis, although specific targets remain to be elucidated .

Agricultural Applications

Pesticidal Activity

The triazole framework has been extensively studied for its potential as a pesticide. Compounds containing the 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole moiety have demonstrated effective fungicidal properties against various agricultural pathogens. Field trials indicated a marked reduction in fungal infections in crops treated with these compounds compared to untreated controls .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of novel polymers. Its ability to undergo click chemistry reactions allows for the development of functionalized polymers with tailored properties for specific applications such as drug delivery systems and smart materials .

| Compound | Target Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | HeLa | 13.62 ± 0.86 | Anticancer |

| Compound B | MGC-803 | 3.05 ± 0.29 | Anticancer |

| Compound C | E. coli | <10 | Antibacterial |

| Compound D | M. tuberculosis | <20 | Antitubercular |

Table 2: Pesticidal Efficacy of Triazole Derivatives

| Compound | Pathogen | Efficacy (%) | Application Method |

|---|---|---|---|

| Compound E | Fusarium spp. | 85% reduction | Foliar spray |

| Compound F | Botrytis cinerea | 90% reduction | Soil drench |

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromobenzyl group can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing biological processes.

Comparación Con Compuestos Similares

1-(4-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Methylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances the compound's reactivity and potential for further functionalization.

Actividad Biológica

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 845885-94-1) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₀BrN₃O₂

- Molecular Weight : 296.12 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that various triazole compounds demonstrated potent activity against Mycobacterium tuberculosis strains. Specifically, compounds with similar structural motifs showed Minimum Inhibitory Concentration (MIC) values ranging from 12.5 μg/mL to 62.5 μg/mL against different strains of tuberculosis .

Anticancer Activity

Triazoles have been investigated for their anticancer potential. A recent study synthesized various triazole derivatives and tested them against human cancer cell lines. Some derivatives exhibited promising antiproliferative activity, suggesting that this compound could be a candidate for further anticancer research .

Case Studies

Several case studies have focused on the biological implications of triazole derivatives:

- Antitubercular Activity :

- Anticancer Screening :

Research Findings Summary Table

| Study Focus | Compound Tested | Target Organism/Cell Line | MIC/IC50 Value | Findings |

|---|---|---|---|---|

| Antitubercular Activity | 1-(4-bromobenzyl)-5-methyl-triazole | Mycobacterium tuberculosis | 15 μg/mL | Significant inhibitory effect observed |

| Anticancer Activity | Various triazole derivatives | Human cancer cell lines | Varies (up to 62.5 μg/mL) | Promising antiproliferative activity |

Toxicological Profile

The toxicological properties of this compound have not been extensively studied. However, it is classified as hazardous under certain conditions . No acute toxicity data is available; thus, further investigation is necessary to determine its safety profile.

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFFHBYCFJNIAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383450 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845885-94-1 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.